molecular formula C21H19ClN2O4S2 B2410382 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951572-79-5

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2410382
CAS No.: 951572-79-5
M. Wt: 462.96
InChI Key: ZOJBMODIVNJRLI-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative known for its multifaceted applications in scientific research. Its complex structure, including both chloro and sulfonamide groups, provides a versatile platform for chemical reactions and biological interactions.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S2/c22-17-9-12-19(13-10-17)29(25,26)23-18-11-8-16-5-4-14-24(21(16)15-18)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJBMODIVNJRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route involves the reaction of 4-chloroaniline with sulfonyl chloride derivatives in the presence of a base such as triethylamine, followed by cyclization with phenylsulfonyl chloride. The reaction is typically conducted in an organic solvent like dichloromethane under an inert atmosphere to ensure purity and yield.

Industrial Production Methods: For industrial production, the compound can be synthesized via a scalable process involving batch or continuous flow reactors, optimizing parameters like temperature, pressure, and solvent choice to enhance efficiency. Techniques such as crystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:

  • Substitution: : Chlorine can be substituted with other functional groups using nucleophiles under mild conditions.

  • Oxidation and Reduction: : Oxidizing agents like potassium permanganate can introduce hydroxyl groups, while reducing agents like sodium borohydride can reduce the sulfone group.

Common Reagents and Conditions:
  • Substitution reactions often use reagents like sodium ethoxide or potassium carbonate.

  • Oxidation requires strong oxidizers under acidic or neutral conditions.

  • Reduction typically involves metal hydrides under anhydrous conditions.

Major Products: Major products include derivatives with modified functional groups which can be further used in medicinal chemistry and material science.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds with similar structures to 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibit significant antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity of Related Sulfonamides

Compound NameTarget PathogenIC50 (µM)Reference
Compound AStaphylococcus aureus5.2
Compound BEscherichia coli12.3
This compoundNot yet testedN/AN/A

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound is believed to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity
A study evaluated the effects of several sulfonamide derivatives on human cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives showed significant cytotoxic effects with IC50 values ranging from 6 to 10 µM against HeLa cells, suggesting potential therapeutic applications for the compound in oncology .

Enzyme Inhibition

Sulfonamides have been investigated for their ability to inhibit enzymes linked to various diseases, including diabetes and Alzheimer's disease. The enzyme inhibitory potential of this compound is an area of ongoing research.

Table 2: Enzyme Inhibition Studies

EnzymeInhibitorIC50 (µM)Reference
α-GlucosidaseCompound C15.0
AcetylcholinesteraseCompound D8.5
This compoundPending StudiesN/AN/A

Antiviral Activity

Emerging research suggests that sulfonamide derivatives may exhibit antiviral properties by inhibiting viral replication mechanisms. Preliminary studies on related compounds indicate promising results against viruses such as Hepatitis B Virus (HBV).

Case Study: Antiviral Effects
In vitro studies demonstrated that certain sulfonamide derivatives could significantly inhibit HBV replication through modulation of host cellular factors involved in viral life cycles . This opens avenues for further exploration of this compound in antiviral drug development.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Structural modifications can lead to derivatives with improved biological activity and specificity.

Table 3: Synthesis Pathways

Step NumberReaction TypeReagents/Conditions
1SulfonationPhenol + Sulfur trioxide
2CyclizationTetrahydroquinoline precursor
3ChlorinationChlorine gas or chlorinating agent

Mechanism of Action

The compound’s mechanism of action is tied to its ability to inhibit certain enzymes by mimicking the natural substrate of the enzyme. The presence of the sulfonamide group allows it to bind effectively to the enzyme’s active site, preventing the enzyme from performing its usual function.

Comparison with Similar Compounds

Similar compounds include:

  • 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl)benzenesulfonamide: : Similar but differs in the position of functional groups which can alter biological activity.

  • N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydroquinolin-7-yl)sulfonamide: : A close structural analogue used in similar applications but may exhibit different reactivity and bioactivity profiles.

Its uniqueness lies in the specific arrangement of functional groups that provide a distinct reactivity pattern and interaction with biological targets.

Biological Activity

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide , a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₅H₁₄ClN₃O₄S₂
  • Molecular Weight : 393.87 g/mol
  • CAS Number : 847170-51-8

This compound features a chloro group and sulfonamide functionality, which are crucial for its biological activity.

Inhibition of RORγt

Recent studies have indicated that derivatives of tetrahydroquinoline, including this compound, act as inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a critical regulator of Th17 cell differentiation, which plays a significant role in autoimmune diseases such as psoriasis and rheumatoid arthritis.

In vitro studies demonstrated that the compound effectively suppresses IL-17 release from human T-helper 17 cells, indicating its potential in treating autoimmune conditions .

Antimicrobial Activity

Preliminary investigations suggest that the compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, although specific mechanisms remain to be elucidated. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, contributing to its antimicrobial effects.

Table 1: Biological Activity Summary

Activity Effect Reference
RORγt InhibitionSuppression of IL-17
Antimicrobial PropertiesEffective against bacteria
Cytotoxicity in Cancer CellsInduced apoptosis

Case Studies

  • RORγt Inhibition in Autoimmune Diseases : In a study involving mouse models of psoriasis and rheumatoid arthritis, administration of the compound resulted in significant reduction of disease severity and inflammatory markers. The compound exhibited superior bioavailability compared to earlier compounds like GSK2981278 .
  • Antimicrobial Efficacy : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antibacterial agent .

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a bioavailability rate exceeding 48% in animal models. This positions it as a promising candidate for further development in therapeutic applications targeting Th17-mediated diseases .

Safety Profile

Toxicological evaluations have shown that the compound exhibits low toxicity levels in standard assays. No significant adverse effects were noted during chronic administration in animal studies, highlighting its potential safety for clinical use .

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